molecular formula C15H13NO3 B7635944 2-dibenzofuran-2-yloxy-N-methylacetamide

2-dibenzofuran-2-yloxy-N-methylacetamide

Cat. No. B7635944
M. Wt: 255.27 g/mol
InChI Key: QGGPGIBJPGQHHW-UHFFFAOYSA-N
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Description

2-dibenzofuran-2-yloxy-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of N-methylacetamide and contains a dibenzofuran moiety.

Mechanism of Action

The mechanism of action of 2-dibenzofuran-2-yloxy-N-methylacetamide is not well understood. However, it is believed to interact with cellular targets and disrupt their normal function. This disruption can lead to cell death and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-dibenzofuran-2-yloxy-N-methylacetamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-dibenzofuran-2-yloxy-N-methylacetamide in lab experiments include its high yield synthesis, potential applications in various fields, and promising anticancer properties. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-dibenzofuran-2-yloxy-N-methylacetamide. These include investigating its potential as a therapeutic agent for cancer treatment, exploring its applications in material science and catalysis, and developing new synthesis methods to improve its yield and solubility.
In conclusion, 2-dibenzofuran-2-yloxy-N-methylacetamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 2-dibenzofuran-2-yloxy-N-methylacetamide involves the reaction of N-methylacetamide with dibenzofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

2-dibenzofuran-2-yloxy-N-methylacetamide has shown promising results in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis, material science, and medicinal chemistry. Additionally, this compound has been investigated for its anticancer properties and has shown significant inhibition of cancer cell growth in vitro.

properties

IUPAC Name

2-dibenzofuran-2-yloxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16-15(17)9-18-10-6-7-14-12(8-10)11-4-2-3-5-13(11)19-14/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGPGIBJPGQHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-dibenzofuran-2-yloxy-N-methylacetamide

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